REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]#[N:6])[CH3:2].[Br:11]Br>>[Br:11][C:8]1[CH:9]=[CH:10][C:3]([CH2:1][CH3:2])=[C:4]([CH:7]=1)[C:5]#[N:6]
|
Name
|
|
Quantity
|
9.74 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C#N)C=CC=C1
|
Name
|
Na-X zeolite
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
stirring of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise at 55° C.
|
Type
|
ADDITION
|
Details
|
add vigorous
|
Type
|
CUSTOM
|
Details
|
The temperature is kept at 45-50° C., by means of an ice bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath is removed
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 50° C. for 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
300 ml of methanol are added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
the suspension is clarified by filtration through Hyflow
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between 100 ml of ethyl acetate and 50 ml of saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried with sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C#N)C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |